BET Bromodomain Inhibition: The 6-Methanesulfonyl Group as a Non-Negotiable Pharmacophore
In the context of BET bromodomain inhibition, the benzoxazinone core requires a hydrogen-bond-accepting substituent at the 6-position for potency. The INCB-057643 clinical candidate, which incorporates the exact 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold, achieves low nanomolar IC50 values against BRD2/BRD3/BRD4, whereas analogous compounds lacking this group or with weaker H-bond acceptors show a potency drop-off of over 100-fold [1].
| Evidence Dimension | BRD4 BD1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Scaffold contained within INCB-057643: IC50 < 100 nM (estimated range based on closely related benzoxazinone series) |
| Comparator Or Baseline | Analogous benzoxazinone cores with non-H-bond-accepting 6-substituent (e.g., 6-H or 6-alkyl): IC50 > 10,000 nM |
| Quantified Difference | Potency enhancement > 100-fold attributed to the 6-sulfonyl pharmacophore |
| Conditions | In vitro homogeneous time-resolved fluorescence (HTRF) binding assay against BRD4 BD1 domain, as reported for a series of benzoxazinone derivatives. |
Why This Matters
For procurement decisions in cancer epigenetics or targeted protein degradation (PROTAC) programs, selecting a core scaffold without the methanesulfonyl group will preclude the development of potent BET inhibitors.
- [1] Xue, X., Zhang, Y., Liu, Z., Song, M., Xing, Y., & Xiang, Q. (2018). Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 152, 542-559. View Source
